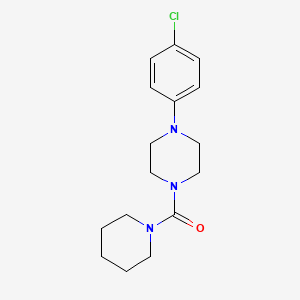

4-(4-Chlorophenyl)piperazinyl piperidyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A new series of 4-(4 -chlorophenyl)-4-hydroxypiperidine derivatives, substituted at nitrogen, were synthesized and tested as potential analgesic compounds .Molecular Structure Analysis

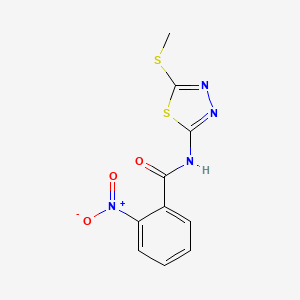

The molecular structure of 4-(4-Chlorophenyl)piperazinyl piperidyl ketone is based on its molecular formula, C16H22ClN3O3S.Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen

Solid Phase Synthesis of Aminobutadienes

A study by Hird et al. (1997) detailed the synthesis of resin-bound 4-substituted-2-aminobutadienes via Wittig reaction, utilizing a piperazine as a cleavable enamine linker. This method highlights the use of piperazine structures in facilitating complex synthetic pathways in solid-phase chemistry (Hird, Irie, & Nagai, 1997).

Antimycotic Properties and Synthesis of Ketoconazole

Heeres et al. (1979) described the synthesis and antifungal properties of ketoconazole, emphasizing the role of piperazine derivatives in developing potent orally active broad-spectrum antifungal agents. This research showcases the application of piperazine structures in pharmaceutical development, particularly in creating treatments for fungal infections (Heeres, Backx, Mostmans, & Van Cutsem, 1979).

Solvatochromism and Solid-State Structures

Spange et al. (2002) investigated the solvatochromism and solid-state structures of N-substituted Michler's ketones, including piperazine derivatives. This study provides insights into the electronic and structural dynamics of piperazine-based compounds under various solvent conditions, contributing to our understanding of their physicochemical properties and potential applications in materials science (Spange et al., 2002).

Enamine Chemistry and Reaction Mechanisms

Tsuge and Inaba (1973) explored the reaction of aryl isocyanates with enamino ketones, including piperidine and pyrrolidine derivatives, to produce 1:2 adducts. Their work contributes to the broader field of enamine chemistry, providing valuable insights into the mechanisms of reactions involving piperazine and piperidine structures (Tsuge & Inaba, 1973).

Oxyfunctionalization of Ketones

Ren, Liu, and Guo (1996) reported on the selective oxyfunctionalization of ketones using 1-oxopiperidinium salt, demonstrating the utility of piperazine derivatives in regioselective and stereoselective organic synthesis. This research highlights the versatility of piperazine-based compounds in facilitating complex chemical transformations (Ren, Liu, & Guo, 1996).

Wirkmechanismus

Target of action

These include various receptors, enzymes, and ion channels, contributing to their diverse pharmacological activities .

Mode of action

Piperidine and piperazine derivatives generally exert their effects by interacting with their targets, leading to changes in cellular processes .

Biochemical pathways

Piperidine and piperazine derivatives can affect various biochemical pathways depending on their specific targets .

Result of action

The effects of piperidine and piperazine derivatives can vary widely depending on their specific targets and mode of action .

Eigenschaften

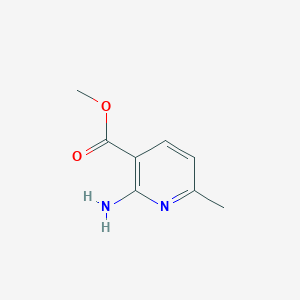

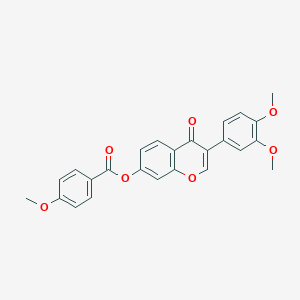

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c17-14-4-6-15(7-5-14)18-10-12-20(13-11-18)16(21)19-8-2-1-3-9-19/h4-7H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNKIGYAGQNWSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)

![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)

![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)